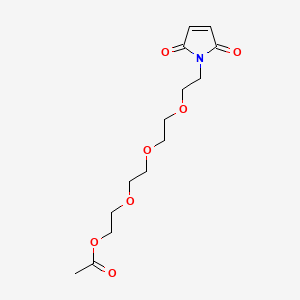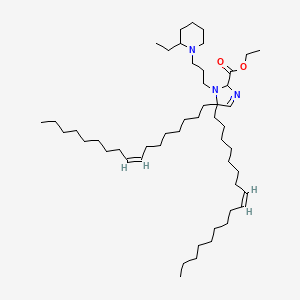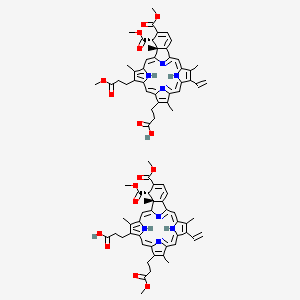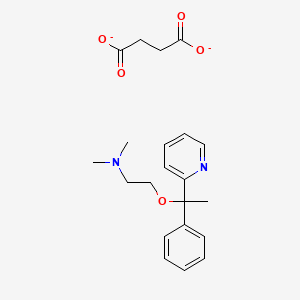![molecular formula C34H51Cl4FN4O B11935370 (+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)
(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MCL0129 tetrahydrochloride is a selective, potent antagonist of the melanocortin-4 receptor (MC4R). This compound is known for its high affinity for MC4R, with a Ki value of 7.9 nM, and its lack of affinity for other melanocortin receptors such as MC1 and MC3 . MCL0129 tetrahydrochloride has been studied for its potential therapeutic applications in treating conditions like anxiety, depression, and obesity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MCL0129 tetrahydrochloride involves multiple steps, starting with the preparation of the core piperazine structure. The key steps include:
Formation of the Piperazine Core: The core piperazine structure is synthesized through a series of reactions involving the condensation of appropriate amines and alkyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to the tetrahydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of MCL0129 tetrahydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
MCL0129 tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthalenyl group.
Reduction: Reduction reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated reagents and strong bases like sodium hydride are commonly used
Major Products
The major products formed from these reactions include various derivatives of MCL0129 tetrahydrochloride with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
MCL0129 tetrahydrochloride has several scientific research applications:
Chemistry: Used as a tool compound to study the structure and function of melanocortin receptors.
Biology: Investigated for its role in modulating physiological processes such as energy homeostasis and pigmentation.
Medicine: Explored for its potential therapeutic effects in treating anxiety, depression, and obesity.
Industry: Utilized in the development of new drugs targeting the melanocortin system
Mécanisme D'action
MCL0129 tetrahydrochloride acts as an antagonist at the melanocortin-4 receptor. It binds to the receptor and blocks the agonistic-binding site, preventing the activation of downstream signaling pathways. This inhibition leads to a decrease in cyclic adenosine monophosphate (cAMP) formation, which is a key mediator of the receptor’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
MCL0128: Another MC4R antagonist with similar structure but different functional groups.
SHU9119: A non-selective melanocortin receptor antagonist.
Agouti-related peptide (AgRP): An endogenous antagonist of melanocortin receptors
Uniqueness
MCL0129 tetrahydrochloride is unique due to its high selectivity for the melanocortin-4 receptor and its potent antagonistic activity. Unlike other similar compounds, it does not show significant affinity for other melanocortin receptors, making it a valuable tool for studying MC4R-specific pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C34H51Cl4FN4O |
|---|---|
Poids moléculaire |
692.6 g/mol |
Nom IUPAC |
1-[1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride |
InChI |
InChI=1S/C34H47FN4O.4ClH/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3;;;;/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3;4*1H |
Clé InChI |
VGDBONHXEQIVFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one](/img/structure/B11935288.png)

![(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B11935295.png)
![[Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B11935302.png)
![2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B11935309.png)
![2-[(3R)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide](/img/structure/B11935317.png)

![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)
![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)



![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)
